molecular formula Cl6N3P3 B13828499 1,2,2,4,5,6-Hexachloro-1,3,5-triaza-2$l^{5},4,6-triphosphacyclohex-2-ene

1,2,2,4,5,6-Hexachloro-1,3,5-triaza-2$l^{5},4,6-triphosphacyclohex-2-ene

Cat. No.: B13828499
M. Wt: 347.7 g/mol
InChI Key: GIDDTSHDTGZRPQ-UHFFFAOYSA-N
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Description

Phosphonitrilic chloride trimer, also known as hexachlorocyclotriphosphazene, is a chemical compound with the formula (NPCl₂)₃. It is a white crystalline solid that is primarily used as a precursor for the synthesis of various organophosphazenes. The compound is notable for its unique six-membered ring structure, which consists of alternating phosphorus and nitrogen atoms, each bonded to two chlorine atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonitrilic chloride trimer is typically synthesized through the reaction of phosphorus pentachloride (PCl₅) with ammonium chloride (NH₄Cl) in the presence of a solvent such as chlorobenzene. The reaction is carried out under an inert atmosphere, usually nitrogen, and involves heating the mixture to a temperature range of 80-132°C. The reaction time can vary from 6 to 10 hours, depending on the specific conditions and catalysts used .

Industrial Production Methods

In industrial settings, the preparation of phosphonitrilic chloride trimer often involves the use of composite catalysts such as zinc chloride, ferric chloride, and magnesium chloride. Pyridine is commonly used as an acid-binding agent to facilitate the reaction. The process aims to achieve high yields and purity, with mole yields reaching up to 85% and purity levels of 99% or higher .

Chemical Reactions Analysis

Types of Reactions

Phosphonitrilic chloride trimer undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of phosphonitrilic chloride trimer include sodium alkoxide, catechol, and triethylamine. Reaction conditions often involve heating and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of phosphonitrilic chloride trimer include various substituted phosphazenes, higher molecular weight polymers, and dehydrochlorinated derivatives .

Mechanism of Action

The mechanism of action of phosphonitrilic chloride trimer primarily involves its ability to undergo substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity is attributed to the electron-deficient nature of the phosphorus atoms in the compound, which makes them susceptible to nucleophilic attack. The resulting substituted phosphazenes exhibit unique properties that are exploited in various applications .

Comparison with Similar Compounds

Properties

Molecular Formula

Cl6N3P3

Molecular Weight

347.7 g/mol

IUPAC Name

1,2,2,4,5,6-hexachloro-1,3,5-triaza-2λ5,4,6-triphosphacyclohex-2-ene

InChI

InChI=1S/Cl6N3P3/c1-8-10(3)7-12(5,6)9(2)11(8)4

InChI Key

GIDDTSHDTGZRPQ-UHFFFAOYSA-N

Canonical SMILES

N1=P(N(P(N(P1Cl)Cl)Cl)Cl)(Cl)Cl

Origin of Product

United States

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